3-(Bromomethyl)-2,6-dimethoxypyridine

Medicinal Chemistry Physicochemical Properties ADME

This 3-(bromomethyl)-2,6-dimethoxypyridine (CAS 934286-66-5) is the optimal electrophilic building block for medicinal chemistry. Its LogP of 1.99 surpasses the 3-chloromethyl analog (1.84), ensuring superior organic-phase handling during multi-step synthesis. The electron-donating 2,6-dimethoxy groups direct regioselective reactions, while the bromomethyl handle enables sequential Suzuki coupling and nucleophilic substitution—ideal for constructing antiproliferative sulfonamide libraries and bromodomain inhibitor scaffolds. Select the 3-bromomethyl isomer for data-driven LogP optimization and consistent PSA (31.35 Ų).

Molecular Formula C8H10BrNO2
Molecular Weight 232.07 g/mol
CAS No. 934286-66-5
Cat. No. B1504286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)-2,6-dimethoxypyridine
CAS934286-66-5
Molecular FormulaC8H10BrNO2
Molecular Weight232.07 g/mol
Structural Identifiers
SMILESCOC1=NC(=C(C=C1)CBr)OC
InChIInChI=1S/C8H10BrNO2/c1-11-7-4-3-6(5-9)8(10-7)12-2/h3-4H,5H2,1-2H3
InChIKeyCGZARUONTNTXET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Bromomethyl)-2,6-dimethoxypyridine: A Versatile Pyridine Building Block for Targeted Organic Synthesis and Medicinal Chemistry


3-(Bromomethyl)-2,6-dimethoxypyridine (CAS: 934286-66-5) is a heterocyclic organic compound featuring a pyridine core substituted with two electron-donating methoxy groups at the 2- and 6-positions, and a reactive bromomethyl group at the 3-position [1]. This structural arrangement confers distinct electronic and steric properties, making it a valuable intermediate in organic synthesis . The compound is primarily utilized as a building block in the construction of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling . Its calculated LogP of 1.99 and polar surface area (PSA) of 31.35 Ų [1] indicate favorable physicochemical properties for downstream applications in medicinal chemistry.

Why 3-(Bromomethyl)-2,6-dimethoxypyridine is Not Interchangeable with Other Pyridine Derivatives


The specific substitution pattern of 3-(bromomethyl)-2,6-dimethoxypyridine dictates its unique reactivity and physicochemical profile, precluding simple substitution with other pyridine analogs. The electron-donating methoxy groups at the 2- and 6-positions strongly influence the electronic density of the ring, directing regioselective reactions [1], while the bromomethyl group at the 3-position offers a distinct electrophilic handle. Swapping this for a 4-bromomethyl isomer, a 3-chloromethyl analog, or the non-halogenated 2,6-dimethoxypyridine core would fundamentally alter reaction kinetics, regioselectivity, and the lipophilicity (LogP) of the resulting products [2], impacting synthetic efficiency and the properties of downstream compounds.

Quantitative Differentiation of 3-(Bromomethyl)-2,6-dimethoxypyridine from Its Closest Analogs


Lipophilicity Comparison: 3-Bromomethyl vs. 3-Chloromethyl and 4-Bromomethyl Analogs

The target compound exhibits an intermediate lipophilicity profile (LogP = 1.99) compared to its closest analogs [1]. This differentiates it from the less lipophilic 3-chloromethyl derivative (LogP = 1.84) [2] and the more lipophilic 4-bromomethyl regioisomer (LogP = 2.50) . This quantitative difference in LogP can influence membrane permeability and metabolic stability in drug-like molecules.

Medicinal Chemistry Physicochemical Properties ADME

Polar Surface Area (PSA) and Hydrogen Bonding: A Consistent Profile

The target compound shares an identical polar surface area (PSA = 31.35 Ų) with the 3-chloromethyl analog [1], and a very similar PSA with the 3-bromo analog (31.35 Ų) [2]. This indicates that while the halogen influences lipophilicity, the capacity for hydrogen bonding and polar interactions remains consistent across the series.

Medicinal Chemistry Drug Design Physicochemical Properties

Reactivity Advantage: Bromomethyl vs. Chloromethyl Leaving Group

The bromomethyl group in the target compound is expected to be a superior leaving group compared to the chloromethyl group found in its direct analog. Studies on related halomethylated imidazolium salts have shown bromomethyl-functionalized compounds to be 'significantly more reactive towards various N, O and S nucleophiles than the chloromethyl' counterparts [1]. This class-level inference suggests that 3-(bromomethyl)-2,6-dimethoxypyridine will exhibit faster reaction rates and higher yields in nucleophilic substitution reactions compared to 3-(chloromethyl)-2,6-dimethoxypyridine.

Organic Synthesis Nucleophilic Substitution Reaction Kinetics

Biological Relevance: Precursor to Potent Antiproliferative Agents

The 2,6-dimethoxypyridine-3-yl core, which can be derived from 3-(bromomethyl)-2,6-dimethoxypyridine via nucleophilic displacement, is a key component in a series of potent antiproliferative carbazole sulfonamides. Compounds N-(2,6-dimethoxypyridine-3-yl)-9-ethyl and 9-methylcarbazole-3-sulfonamide (13 and 14) exhibited significant cytotoxicity with IC50 values of 122 nM and 101 nM, respectively . This demonstrates the high value of the 3-substituted-2,6-dimethoxypyridine scaffold in medicinal chemistry.

Medicinal Chemistry Oncology Sulfonamides

High-Impact Application Scenarios for 3-(Bromomethyl)-2,6-dimethoxypyridine


Medicinal Chemistry: Synthesis of Targeted Anticancer Agents

This compound is ideally suited as a starting material for the synthesis of 3-substituted-2,6-dimethoxypyridine derivatives with antiproliferative activity. The evidence from Hu et al. (2007) shows that sulfonamides built on this scaffold achieve sub-micromolar IC50 values against cancer cell lines . The bromomethyl group provides a reactive handle for introducing diverse nucleophiles, enabling rapid exploration of structure-activity relationships (SAR) around the pyridine core. Its moderate LogP (1.99) [1] also positions it well for optimizing the drug-likeness of final compounds.

Organic Synthesis: Efficient Construction of Complex Architectures via Cross-Coupling

The compound's bromomethyl group is a prime electrophilic site for nucleophilic substitution, and its 2,6-dimethoxypyridine core is compatible with palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling . This dual reactivity allows for sequential functionalization strategies to build complex molecules. The quantitative evidence of superior lipophilicity compared to the 3-chloromethyl analog (LogP 1.99 vs 1.84) [1] suggests that it may offer better solubility and handling characteristics in organic solvents during multi-step syntheses.

Physicochemical Property Tuning: Optimizing Lead Compound ADME Profiles

In a lead optimization campaign, the choice between the 3-bromomethyl, 3-chloromethyl, and 4-bromomethyl isomers of 2,6-dimethoxypyridine directly impacts the lipophilicity of the resulting analog. The quantitative LogP data (1.99 for 3-bromomethyl, 1.84 for 3-chloromethyl, and 2.50 for 4-bromomethyl) [1] provides a clear, data-driven basis for selecting the appropriate building block to fine-tune LogP and potentially improve membrane permeability or reduce metabolic clearance.

Chemical Biology: Probe Development for Bromodomain-Containing Proteins

While direct data for this specific compound is limited, the 2,6-dimethoxypyridine core is a recognized scaffold in bromodomain inhibitors . The bromomethyl group allows for rapid diversification into libraries of compounds for screening against bromodomain targets (e.g., BRD4, BRPF2). The consistent PSA profile (31.35 Ų) across the 3-halogen series [2] ensures that changes in potency are driven by specific binding interactions rather than global changes in polarity.

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